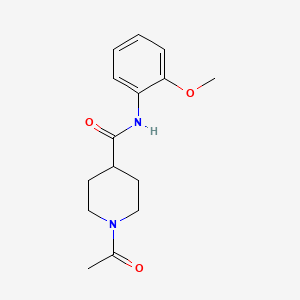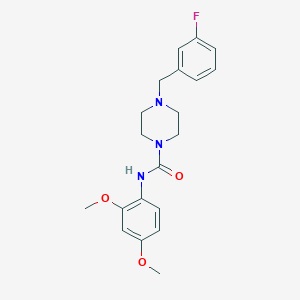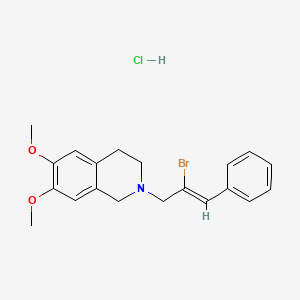![molecular formula C19H24N2O4 B5459003 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea, also known as DDEPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DDEPU is a urea derivative that has been shown to exhibit both anti-inflammatory and anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea is not fully understood. However, it has been suggested that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-inflammatory and anti-tumor drugs. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea. One direction is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea and its potential therapeutic applications.
Conclusion
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea is a urea derivative that has shown promising anti-inflammatory and anti-tumor properties. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells. While there are limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea in lab experiments, its potential applications make it a promising candidate for future research.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea involves the reaction of 3,4-dimethoxyphenethylamine with 2-ethoxyphenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea. This method has been reported to yield high purity N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea with good yields.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-16-8-6-5-7-15(16)21-19(22)20-12-11-14-9-10-17(23-2)18(13-14)24-3/h5-10,13H,4,11-12H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIBFZWYYFIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5458922.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5458934.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-di-tert-butylphenol](/img/structure/B5458936.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-propyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5458941.png)

![7-acetyl-2-methyl-4-[4-(2-propoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5458957.png)

![(4S)-4-(4-{1-[(2,3-difluorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5458981.png)

![3-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458991.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(methylamino)ethyl]-2-indanecarboxamide](/img/structure/B5459014.png)